molecular formula C21H44N2O3 B12659995 3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea CAS No. 85187-62-8

3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea

Cat. No.: B12659995
CAS No.: 85187-62-8
M. Wt: 372.6 g/mol
InChI Key: IXWWIWYEZFJLLD-UHFFFAOYSA-N
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Description

3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea is a chemical compound with the molecular formula C21H44N2O3. It is known for its unique structure, which includes a long hexadecyl chain and two hydroxyethyl groups attached to a urea moiety. This compound is used in various scientific and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea typically involves the reaction of hexadecylamine with ethylene oxide, followed by the reaction with urea. The process can be summarized as follows:

    Hexadecylamine Reaction: Hexadecylamine reacts with ethylene oxide under controlled conditions to form N-hexadecyl-N,N-bis(2-hydroxyethyl)amine.

    Urea Reaction: The resulting amine is then reacted with urea to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea involves its interaction with lipid membranes and proteins. The long hexadecyl chain allows it to integrate into lipid bilayers, while the hydroxyethyl groups can form hydrogen bonds with proteins and other molecules. This dual functionality enables it to modulate membrane fluidity and protein activity, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    N-Hexadecyl-N,N-bis(2-hydroxyethyl)amine: Similar structure but lacks the urea moiety.

    Hexadecylurea: Contains the hexadecyl chain and urea moiety but lacks the hydroxyethyl groups.

    N,N-Bis(2-hydroxyethyl)urea: Contains the hydroxyethyl groups and urea moiety but lacks the hexadecyl chain.

Uniqueness

3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea is unique due to its combination of a long hydrophobic chain and hydrophilic hydroxyethyl groups, providing it with amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

85187-62-8

Molecular Formula

C21H44N2O3

Molecular Weight

372.6 g/mol

IUPAC Name

3-hexadecyl-1,1-bis(2-hydroxyethyl)urea

InChI

InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-21(26)23(17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26)

InChI Key

IXWWIWYEZFJLLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)N(CCO)CCO

Origin of Product

United States

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